molecular formula C12H20ClNO2 B14305855 Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate CAS No. 113200-96-7

Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate

Cat. No.: B14305855
CAS No.: 113200-96-7
M. Wt: 245.74 g/mol
InChI Key: VUONKVMXEBJZTJ-UHFFFAOYSA-N
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Description

Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate typically involves the reaction of 1-(3-chloropropyl)piperidine with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as rhodium complexes, can enhance the efficiency of the reaction and reduce the production time .

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

113200-96-7

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

IUPAC Name

ethyl 2-[1-(3-chloropropyl)piperidin-2-ylidene]acetate

InChI

InChI=1S/C12H20ClNO2/c1-2-16-12(15)10-11-6-3-4-8-14(11)9-5-7-13/h10H,2-9H2,1H3

InChI Key

VUONKVMXEBJZTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCCCN1CCCCl

Origin of Product

United States

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